1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position, a pyridin-4-ylmethyl group at the N-position, and an amine group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride or bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-ylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Pyridin-4-ylmethyl chloride or bromide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine: Similar structure with the pyridinyl group at the 2-position.
1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine: Similar structure with the pyridinyl group at the 3-position.
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: Similar structure with the amine group at the 3-position.
Uniqueness
1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridin-4-ylmethyl group at the N-position and the amine group at the 4-position of the pyrazole ring provides distinct properties that differentiate it from other similar compounds.
Biological Activity
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by a methyl group at the 1-position, a pyridin-4-ylmethyl group at the N-position, and an amine group at the 4-position of the pyrazole ring. Its structural features suggest diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1006952-91-5
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been shown to function as an inhibitor of various pathways involved in inflammation and cancer progression. The mechanism may involve binding to active sites of enzymes, thus preventing substrate access and modulating signaling pathways.
Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in cell cultures. This activity is crucial for developing treatments for chronic inflammatory diseases.
Anticancer Potential : Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Notably, it has shown significant growth inhibition in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The following table summarizes some key findings:
Case Studies
- Study on Cytotoxicity : A study conducted by Abadi et al. evaluated various pyrazole derivatives, including this compound, demonstrating satisfactory cytotoxic potential against multiple cancer cell lines with varying IC50 values.
- Mechanistic Insights : Another research highlighted that the compound inhibited specific kinases involved in tumor growth, providing insights into its mechanism as a potential anticancer agent .
- Combination Therapies : Recent patents suggest that this compound can be effectively used in combination therapies to enhance the efficacy of existing treatments for conditions like schizophrenia and cancer .
Properties
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-8-10(7-13-14)12-6-9-2-4-11-5-3-9/h2-5,7-8,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSFVPIZHHFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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